

Technical Guide: Physicochemical Properties of 1H-Imidazol-2-ylmethanol

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Compound of Interest

Compound Name: 1H-Imidazol-2-ylmethanol

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Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **1H-Imidazol-2-ylmethanol** (CAS No: 3724-26-3), a heterocyclic alcohol of interest in medicinal chemistry and drug development. This document collates available quantitative data, outlines general experimental protocols for the determination of these properties, and presents a logical workflow for such characterization. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and related imidazole-based compounds.

Chemical Identity and Structure

1H-Imidazol-2-ylmethanol is a small, polar molecule featuring a central imidazole ring substituted with a hydroxymethyl group at the 2-position. The presence of the imidazole moiety, with its aromatic character and basic nitrogen atoms, alongside a primary alcohol functional group, imparts the molecule with its characteristic chemical reactivity and physical properties.

Chemical Structure:

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of **1H-Imidazol-2-ylmethanol** based on available data. It is important to note that some of these values are predicted and experimental verification is recommended.

Property	Value	Source/Notes
Molecular Formula	C ₄ H ₆ N ₂ O	-
Molecular Weight	98.10 g/mol	[1]
Melting Point	>160 °C (decomposes)	[2][3] Recrystallized from methanol/water.
Boiling Point	388.1 °C (Predicted at 760 mmHg)	[1]
LogP (Octanol/Water)	-0.8 (Predicted)	-
pKa	13.30 (Predicted)	[4]
Solubility	Soluble in methanol and water.	[2][3] Quantitative data not readily available.
CAS Number	3724-26-3	[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **1H-Imidazol-2-ylmethanol** are not extensively reported in the literature. However, the following sections describe general, well-established methodologies that are applicable to this and similar organic compounds.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity. For **1H-Imidazol-2-ylmethanol**, a capillary melting point method would be employed.

Methodology:

- A small, finely powdered sample of dry **1H-Imidazol-2-ylmethanol** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting temperature.
- The temperature at which the first liquid droplet is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. A sharp melting range (typically ≤ 2 °C) is indicative of high purity. The observation that **1H-Imidazol-2-ylmethanol** decomposes above 160 °C suggests that the melting process is accompanied by chemical breakdown.[\[2\]](#)[\[3\]](#)

Solubility Determination

Solubility is a crucial parameter for drug development, influencing formulation and bioavailability. A standard method for determining solubility involves the shake-flask method.

Methodology:

- An excess amount of solid **1H-Imidazol-2-ylmethanol** is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.
- The mixture is agitated (e.g., using a mechanical shaker) at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
- The suspension is then filtered to remove the undissolved solid.
- The concentration of **1H-Imidazol-2-ylmethanol** in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
- The solubility is expressed in units such as mg/mL or mol/L. While qualitative reports indicate solubility in methanol and water, precise quantitative data for **1H-Imidazol-2-ylmethanol** is not widely published.[\[2\]](#)[\[3\]](#)

pKa Determination

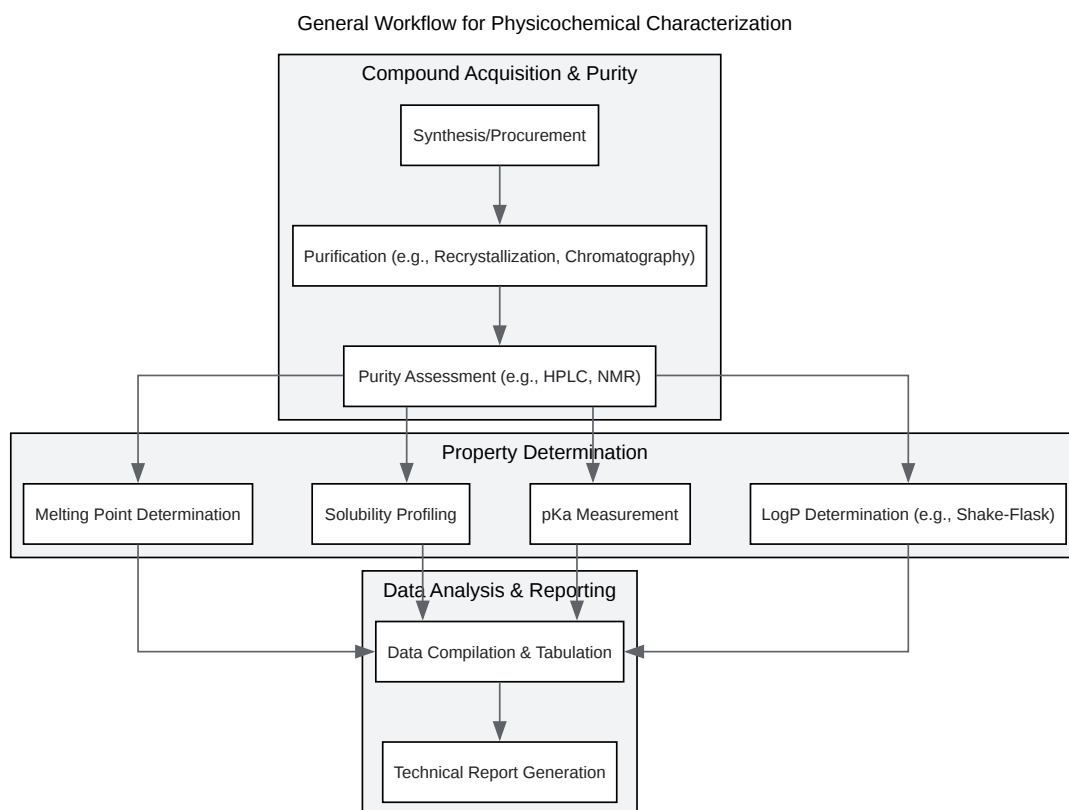
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For an amphoteric molecule like **1H-Imidazol-2-ylmethanol**, which has both acidic (N-H of the imidazole ring) and basic (the second imidazole nitrogen) sites, pKa determination is key to understanding its ionization state at different pH values. Potentiometric titration is a common method for pKa determination.

Methodology:

- A solution of **1H-Imidazol-2-ylmethanol** of known concentration is prepared in a suitable solvent, typically water or a water-cosolvent mixture.
- The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a standardized solution of a strong base (e.g., NaOH).
- The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) of the titration curve. The predicted pKa of 13.30 suggests the N-H proton is weakly acidic.^[4]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the systematic determination of the key physicochemical properties of a novel compound such as **1H-Imidazol-2-ylmethanol**.



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Caption: A flowchart illustrating the key stages in the physicochemical characterization of a chemical compound.

Conclusion

1H-Imidazol-2-ylmethanol is a versatile building block with physicochemical properties that make it an attractive scaffold for further chemical modification and biological evaluation. This guide has summarized the currently available data on its key properties and outlined the standard methodologies for their experimental determination. While predicted values provide useful initial estimates, rigorous experimental characterization is essential for advancing the development of any new chemical entity. The provided workflow offers a systematic approach for researchers to obtain reliable and comprehensive physicochemical data for **1H-Imidazol-2-ylmethanol** and its derivatives.

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